![molecular formula C20H25N5O4 B3015165 3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide CAS No. 946234-40-8](/img/structure/B3015165.png)
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives, known for their diverse biological activities. Studies have focused on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antimicrobial and anticancer properties. For instance, compounds with the pyrazolo[3,4-d]pyrimidine moiety have been synthesized to assess their potential as antimicrobial and anticancer agents. These compounds have shown varying degrees of effectiveness against different cancer cell lines and microbial strains, highlighting their significance in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial and Insecticidal Potential
Another research direction involves the synthesis of pyrimidine-linked pyrazole heterocyclics and their evaluation for antimicrobial and insecticidal activities. These compounds have been created using microwave irradiative cyclocondensation and tested against various microorganisms and insects like Pseudococcidae, showing promising results that could lead to new pesticides or antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis Techniques and Structural Analysis
In the field of synthetic chemistry, researchers have developed methods for synthesizing pyrazolo[3,4-d]pyrimidine analogues, focusing on structural modifications to enhance biological activity. Studies have detailed the synthesis processes, including the use of microwave irradiation for efficient synthesis, and have explored the structure-activity relationships of these compounds. This research contributes to the understanding of how structural changes in pyrazolo[3,4-d]pyrimidine derivatives can affect their biological activities, leading to more effective therapeutic agents (Guggilapu et al., 2016).
Mechanism of Action
Target of Action
The primary targets of this compound are Tyrosine-protein kinase Lyn , Proto-oncogene tyrosine-protein kinase Src , and Tyrosine-protein kinase Lck . These proteins play crucial roles in cell signaling pathways, regulating cellular functions such as growth, differentiation, and immune responses .
Mode of Action
This modulation can lead to changes in the signaling pathways they are involved in, potentially altering cellular functions .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the pathways it affects. Given its targets, the compound could potentially influence a variety of cellular processes, including cell growth and immune responses .
properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-20(2,3)25-18-14(11-22-25)19(27)24(12-21-18)9-8-17(26)23-15-7-6-13(28-4)10-16(15)29-5/h6-7,10-12H,8-9H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARGSERFLAVZST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.